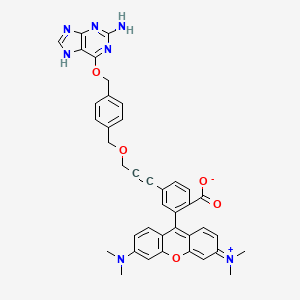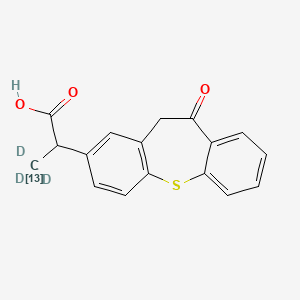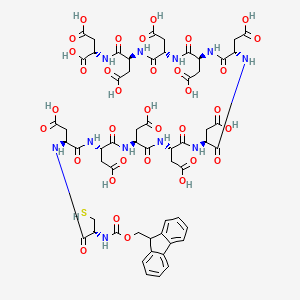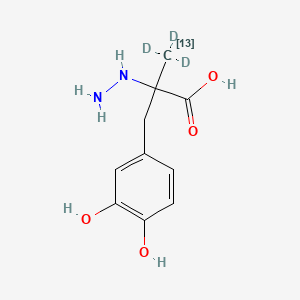
KRAS inhibitor-17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS inhibitor-17 is a small molecule compound designed to inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This compound specifically targets mutant forms of KRAS, making it a promising candidate for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-17 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of reagents such as aldehydes, amines, and carboxylic acids under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the binding affinity and selectivity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling Reactions: The final step involves coupling the modified core structure with other molecular fragments to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
KRAS inhibitor-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkyl halides, and nucleophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can be further analyzed for their biological activity and potential therapeutic applications .
科学研究应用
KRAS inhibitor-17 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool for studying the chemical properties and reactivity of KRAS inhibitors. It is also used in the development of new synthetic methodologies for targeting KRAS.
Biology: In biological research, this compound is used to study the role of KRAS in cell signaling pathways and its impact on cell growth and proliferation. It is also used in the development of new assays for detecting KRAS activity.
Medicine: this compound is a promising candidate for cancer therapy, particularly for cancers driven by KRAS mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies.
作用机制
KRAS inhibitor-17 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the switch regions of KRAS, which are critical for its interaction with downstream signaling molecules. By binding to these regions, this compound prevents the activation of KRAS and its downstream signaling pathways, leading to the inhibition of cell growth and proliferation .
相似化合物的比较
KRAS inhibitor-17 is unique in its ability to specifically target mutant forms of KRAS, making it more selective and effective compared to other KRAS inhibitors. Similar compounds include:
Sotorasib: A KRAS G12C inhibitor that has been approved for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor that is currently being investigated in clinical trials.
BI 1701963: A pan-KRAS inhibitor that targets multiple KRAS mutations and is in clinical development
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its unique binding properties and potential for broader therapeutic applications .
属性
分子式 |
C21H18Cl2FN3O2S |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
1-[4-[5-chloro-6-(2-chloro-5-methoxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H18Cl2FN3O2S/c1-3-17(28)26-6-8-27(9-7-26)21-14-11-16(23)18(19(24)20(14)25-30-21)13-10-12(29-2)4-5-15(13)22/h3-5,10-11H,1,6-9H2,2H3 |
InChI 键 |
UPTMOORQEKJHRA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C3=NSC(=C3C=C2Cl)N4CCN(CC4)C(=O)C=C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)

